MI-773 -

MI-773

Catalog Number: EVT-287649
CAS Number:
Molecular Formula: C29H34Cl2FN3O3
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MI-773 is a new small molecule inhibitor of the MDM2-p53 interaction, binds to MDM2 with high affinity (Ki=0.88 nM) and blocks the p53-MDM2 interaction. MI-773 is an isomer of MI-77301 (SAR405838).
Overview

MI-773 is a small-molecule inhibitor targeting the mouse double minute 2 (MDM2) proto-oncogene, which plays a critical role in regulating the tumor suppressor protein p53. By inhibiting MDM2, MI-773 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma.

Source and Classification

MI-773 is classified as a spirooxindole derivative, specifically designed as an antagonist of MDM2. It is synthesized through a series of chemical reactions that create its unique structural features, enhancing its bioactivity against cancer cells. The compound's chemical structure is characterized by its spirocyclic framework, which is essential for its interaction with the MDM2 protein.

Synthesis Analysis

The synthesis of MI-773 involves several steps that utilize cycloaddition methodologies to create its complex structure. The synthesis typically follows these key methods:

  1. Cycloaddition Reactions: The initial step involves cycloaddition reactions that form the spirocyclic core of MI-773.
  2. Functional Group Modifications: Subsequent reactions modify functional groups to enhance solubility and bioavailability.
  3. Purification Techniques: Techniques such as column chromatography are employed to purify the final product, ensuring high purity levels suitable for biological testing.

The synthesis process is detailed in patents and research articles that outline the specific reagents and conditions used to achieve the desired compound characteristics .

Molecular Structure Analysis

The molecular structure of MI-773 can be described as follows:

  • Chemical Formula: C₂₁H₂₃ClF₂N₂O₄S
  • Molecular Weight: 450.94 g/mol
  • Structural Features: The compound features a spirocyclic structure that includes a fused indole and pyrrolidine ring system, contributing to its binding affinity for MDM2.

The structural analysis reveals that MI-773's design allows it to effectively bind to the hydrophobic pocket of MDM2, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

MI-773 undergoes various chemical reactions that facilitate its mechanism of action:

  1. Binding Interactions: Upon administration, MI-773 binds to MDM2, disrupting its ability to ubiquitinate p53.
  2. Stabilization of p53: The inhibition of MDM2 leads to increased levels of p53 within the cell, promoting its tumor-suppressive functions.
  3. Cellular Responses: The resultant stabilization of p53 triggers downstream signaling pathways that lead to apoptosis and cell cycle arrest in cancer cells .

These reactions are critical for understanding how MI-773 exerts its anticancer effects.

Mechanism of Action

The mechanism by which MI-773 operates involves several key processes:

  1. Inhibition of MDM2: MI-773 directly inhibits the interaction between MDM2 and p53, preventing MDM2 from marking p53 for degradation.
  2. Activation of p53 Pathway: With MDM2 inhibited, p53 accumulates in the nucleus where it can activate target genes involved in cell cycle regulation and apoptosis.
  3. Induction of Apoptosis: The activated p53 induces expression of pro-apoptotic factors while repressing anti-apoptotic factors, leading to programmed cell death in cancerous cells .

Data from studies indicate that MI-773 effectively reduces cell viability in neuroblastoma cells by modulating this pathway .

Physical and Chemical Properties Analysis

MI-773 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which is beneficial for formulation into therapeutic agents.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo applications.
  • Bioavailability: Studies have indicated favorable pharmacokinetic profiles for both intravenous and oral administration routes .

These properties contribute to MI-773's potential as an effective anticancer agent.

Applications

MI-773 has significant scientific applications, particularly in cancer research:

  1. Cancer Therapy: It is being investigated as a treatment option for various malignancies due to its ability to restore p53 function.
  2. Research Tool: MI-773 serves as a valuable tool for studying the role of the MDM2/p53 axis in cancer biology.
  3. Combination Therapies: Research is ongoing into combining MI-773 with other therapeutic agents to enhance anticancer efficacy .

Properties

Product Name

MI-773

IUPAC Name

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1

InChI Key

IDKAKZRYYDCJDU-YJRDPZTCSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

MI773; MI-773; MI 773

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.